

Clonitralid: A Comprehensive Technical Guide to its Synthesis and Chemical Structure

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis, chemical structure, and properties of **Clonitralid**. The information is curated for professionals in research and development, offering a focus on experimental protocols and quantitative data to support laboratory and drug development endeavors.

Chemical Structure and Identification

Clonitralid is the ethanolamine salt of Niclosamide. Niclosamide itself is a chlorinated salicylanilide. The formation of the salt with ethanolamine improves its formulation and application, particularly in its use as a molluscicide.

Niclosamide:

- IUPAC Name: 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide[1]
- Molecular Formula: C13H8Cl2N2O4[1]
- Molecular Weight: 327.12 g/mol [1]
- Chemical Structure:



Clonitralid (Niclosamide Ethanolamine Salt):

IUPAC Name: 2-aminoethanol;5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide[2]

Molecular Formula: C₁₅H₁₅Cl₂N₃O₅[2][3][4]

Molecular Weight: 388.20 g/mol [2]

CAS Number: 1420-04-8[4]

Appearance: Yellow to yellowish solid[2][3]

The chemical structures of the constituent molecules are presented below:

Compound	IUPAC Name	Molecular Formula	Molar Mass (g/mol)
Niclosamide	5-chloro-N-(2-chloro- 4-nitrophenyl)-2- hydroxybenzamide	C13H8Cl2N2O4	327.12
Ethanolamine	2-aminoethanol	C ₂ H ₇ NO	61.08
Clonitralid	2-aminoethanol;5- chloro-N-(2-chloro-4- nitrophenyl)-2- hydroxybenzamide	C15H15Cl2N3O5	388.20

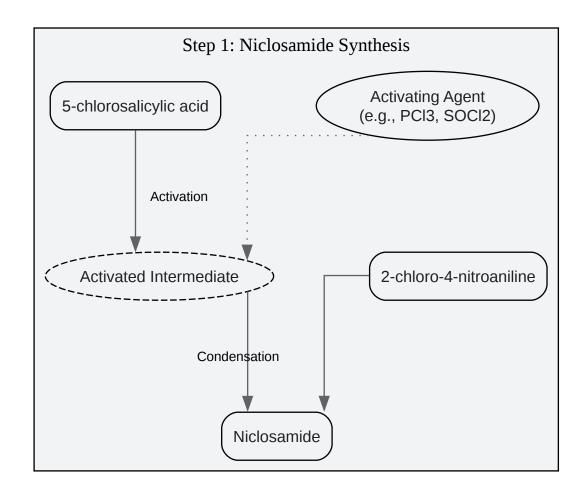
Synthesis of Clonitralid

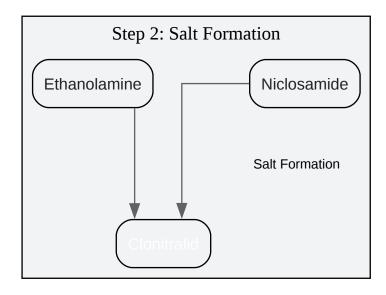
The synthesis of **Clonitralid** is a two-step process:

- Synthesis of Niclosamide: This is achieved through the condensation reaction of 5chlorosalicylic acid and 2-chloro-4-nitroaniline.
- Formation of the Ethanolamine Salt: Niclosamide is then reacted with ethanolamine to form **Clonitralid**.

The overall synthesis pathway can be visualized as follows:







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Caption: Synthesis pathway of **Clonitralid** from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.



Experimental Protocols

Several methods have been reported for the synthesis of Niclosamide. Below are two detailed protocols based on different activating agents.

Protocol 1: Using Phosphorus Trichloride (PCI3)

This method involves the direct condensation of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline using phosphorus trichloride as the activating agent.

- Materials:
 - 5-chlorosalicylic acid
 - 2-chloro-4-nitroaniline
 - Phosphorus trichloride (PCI₃)
 - Chlorobenzene (solvent)
 - Ethyl acetate or acetone (for recrystallization)
- Procedure:
 - In a reaction vessel, dissolve 5-chlorosalicylic acid (1 equivalent) and 2-chloro-4-nitroaniline (1 equivalent) in chlorobenzene.
 - Heat the mixture to 135°C.
 - Slowly add a solution of phosphorus trichloride (0.875 equivalents) dissolved in chlorobenzene to the reaction mixture.
 - Maintain the reaction at 135°C for 3 hours.
 - Cool the reaction mixture to room temperature. A solid precipitate will form.
 - Collect the solid by filtration and wash it.
 - Recrystallize the crude product from ethyl acetate or acetone to yield pure Niclosamide.



Quantitative Data:

A reported yield for this method is approximately 68.7%.[5]

Protocol 2: Solvent-Free Synthesis with a Phase Transfer Catalyst

This method offers a "green chemistry" approach by avoiding the use of a solvent and employing a phase transfer catalyst.

Materials:

- 5-chlorosalicylic acid
- 2-chloro-4-nitroaniline
- Etamon chloride (phase transfer catalyst)
- Hot water

Procedure:

- Thoroughly pulverize and mix 17.2 g of dry 5-chlorosalicylic acid, 17.2 g of dry 2-chloro-4-nitroaniline, and 0.83 g of etamon chloride.
- With vigorous stirring, slowly heat the mixture. Continue stirring for 10 minutes after one of the raw materials melts.
- Increase the temperature to 120°C and maintain the reaction for 2-3 hours.
- Cool the reaction mixture to 80°C.
- Add 275 ml of tap water and stir thoroughly for 30 minutes at 60°C.
- Perform hot filtration. Wash the filter cake three times with hot water (50-60°C).
- Dry the crude product under an infrared lamp at 60-80°C for 6 hours to obtain the Niclosamide crude product.[6]
- Quantitative Data:



This method can achieve a yield of 75-85%.[6]

The final step is the formation of the ethanolamine salt.

- Materials:
 - Niclosamide
 - Ethanolamine
- Procedure:

The synthesis of Clonitralid is achieved by mixing Niclosamide with ethanolamine in a 1:1 molar ratio.[2][3] The reaction is typically carried out in a suitable solvent, followed by isolation of the salt.

Summary of Quantitative Data

Parameter	Protocol 1 (PCI₃)	Protocol 2 (Solvent-Free)
Starting Materials	5-chlorosalicylic acid, 2-chloro- 4-nitroaniline, PCl ₃	5-chlorosalicylic acid, 2-chloro- 4-nitroaniline, Etamon chloride
Solvent	Chlorobenzene	None
Reaction Temperature	135°C	120°C
Reaction Time	3 hours	2-3 hours
Yield of Niclosamide	~68.7%	75-85%

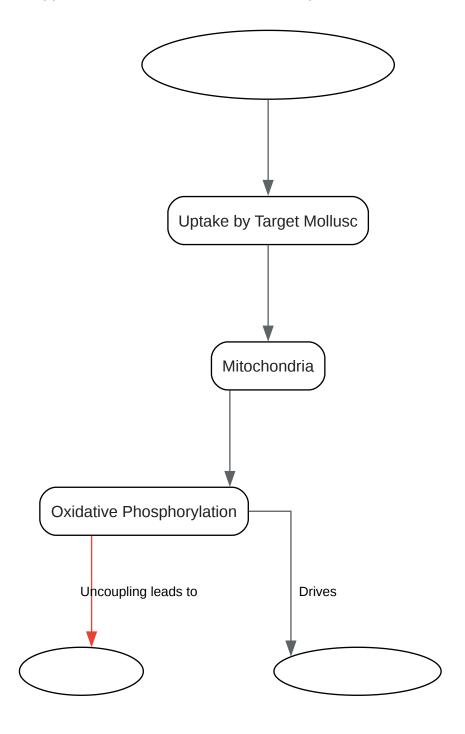
Mechanism of Action

While the primary focus of this guide is on the synthesis and chemical structure, it is pertinent to mention the mechanism of action of **Clonitralid**, which is inherited from the active component, Niclosamide. **Clonitralid** is primarily used as a molluscicide to control snails that are intermediate hosts for parasites such as Schistosoma.[3] It is also effective against sea lamprey larvae.[3]



The primary mechanism of action of Niclosamide is the uncoupling of oxidative phosphorylation in the mitochondria of the target organism.[1][2] This disruption of the energy production process leads to the death of the organism.

The workflow for its application as a molluscicide can be represented as follows:



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Caption: Mechanism of action of **Clonitralid** as a molluscicide.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and chemical properties of **Clonitralid**. The detailed experimental protocols and summarized quantitative data offer a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. The provided synthesis pathways and mechanism of action diagrams serve to visually simplify complex processes, aiding in a clearer understanding of the core concepts.

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